molecular formula C17H17NO2 B293276 N-(4-methylphenyl)-4-oxo-4-phenylbutanamide

N-(4-methylphenyl)-4-oxo-4-phenylbutanamide

Cat. No.: B293276
M. Wt: 267.32 g/mol
InChI Key: OSBZXODXAOPIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-4-oxo-4-phenylbutanamide is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-(4-methylphenyl)-4-oxo-4-phenylbutanamide

InChI

InChI=1S/C17H17NO2/c1-13-7-9-15(10-8-13)18-17(20)12-11-16(19)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)

InChI Key

OSBZXODXAOPIBA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

EDC (347 mg, 1.81 mmol) and HOBT (254 mg, 1.88 mmol) were added to mixture of p-toluidine (129 mg, 1.20 mmol) and 3-benzoylpropionic acid 27 (218 mg, 1.21 mmol) in 1,4-dioxane (3 mL) at room temperature. It was stirred for 20 minutes and then added triethylamine (0.5 mL, 3.59 mmol). The reaction mixture was stirred for 20 h at room temperature and the solvent was evaporated under vacuum. The residue was purified by flash silica gel column chromatography (hexane:ethyl acetate=3:1 to 2:1) yielded the compound 28 (252 mg, 78%). 1H-NMR (CDCl3, 300 MHz) δ 2.30 (s, 3H), 2.80 (t, J=6.3 Hz, 2H), 3.45 (t, J=6.3 Hz, 2H), 7.10 (d, J=8.4 Hz, 2H), 7.39 (d, J=8.4 Hz, 2H), 7.47 (m, 2H), 7.58 (m, 1H), 7.99 (m, 1H).
Name
Quantity
347 mg
Type
reactant
Reaction Step One
Name
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Yield
78%

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